1-(2-fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Overview
Description
1-(2-Fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines This compound is characterized by the presence of fluorine atoms on the phenyl rings and a carboxamide group attached to the pyrazine ring
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-fluoroaniline with 4-fluorobenzoyl chloride to form the intermediate 2-fluoro-N-(4-fluorophenyl)benzamide. This intermediate is then subjected to cyclization with 1,2-diaminobenzene under acidic conditions to yield the desired pyrrolo[1,2-a]pyrazine derivative .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Multicomponent reactions and tandem reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions.
Material Science: Its heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms on the phenyl rings may enhance binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-(2-fluorophenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide include:
1-(2-Fluorobenzyl)piperazine: This compound shares the fluorophenyl group but differs in its core structure, leading to different chemical and biological properties.
1-(2-Fluorophenyl)-4-piperidinamine oxalate: Another fluorophenyl-containing compound with distinct structural features and applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-14-7-9-15(10-8-14)23-20(26)25-13-12-24-11-3-6-18(24)19(25)16-4-1-2-5-17(16)22/h1-11,19H,12-13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDNCBVVEYQHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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